N-(3-chloro-4-methylphenyl)thian-3-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)thian-3-amine: is a chemical compound with the molecular formula C12H16ClNS It is a member of the thian-3-amine family, characterized by the presence of a thian-3-amine core substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)thian-3-amine typically involves the reaction of 3-chloro-4-methylaniline with thian-3-amine under specific conditions. One common method involves the use of acetic acid as a solvent, where the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the 3-chloro-4-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: N-(3-chloro-4-methylphenyl)thian-3-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Comparison: N-(3-chloro-4-methylphenyl)thian-3-amine is unique due to its specific substitution pattern and the presence of the thian-3-amine core. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16ClNS |
---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-4-5-10(7-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
GXKDTSBJWDGYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCSC2)Cl |
Origin of Product |
United States |
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